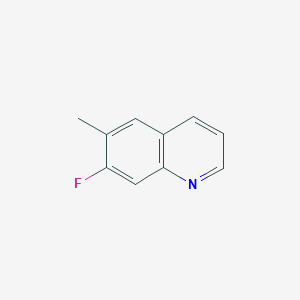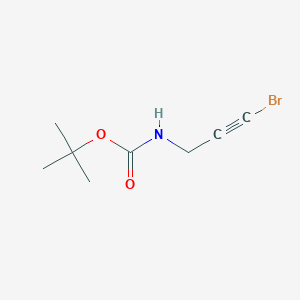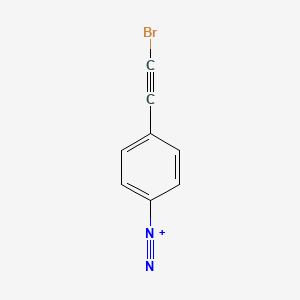
4-(Bromoethynyl)benzene-1-diazonium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bromoethynyl)benzene-1-diazonium is an organic compound that features a diazonium group attached to a benzene ring substituted with a bromoethynyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromoethynyl)benzene-1-diazonium typically involves the diazotization of 4-(Bromoethynyl)aniline. This process includes the following steps:
Formation of 4-(Bromoethynyl)aniline: This can be achieved by bromination of ethynylbenzene followed by nitration and reduction to obtain the aniline derivative.
Diazotization: The aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Industrial Production Methods
While specific industrial methods for the large-scale production of this compound are not well-documented, the general principles of diazotization and handling of diazonium salts apply. These processes require careful control of temperature and pH to ensure the stability of the diazonium compound.
化学反応の分析
Types of Reactions
4-(Bromoethynyl)benzene-1-diazonium undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles through Sandmeyer reactions, forming products such as aryl halides, nitriles, and phenols.
Coupling Reactions: The diazonium compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride, bromide, or cyanide are commonly used reagents.
Azo Coupling: Phenols and aromatic amines in alkaline conditions are typical reagents.
Major Products
Aryl Halides: Formed through Sandmeyer reactions.
Azo Compounds: Formed through coupling reactions with phenols and aromatic amines.
科学的研究の応用
4-(Bromoethynyl)benzene-1-diazonium has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Material Science:
Bioconjugation: Utilized in the modification of biomolecules for research purposes.
作用機序
The mechanism of action of 4-(Bromoethynyl)benzene-1-diazonium primarily involves the formation of reactive intermediates through the loss of nitrogen gas. This creates highly reactive aryl cations or radicals that can undergo further reactions with nucleophiles . The molecular targets and pathways involved depend on the specific reactions and conditions used.
類似化合物との比較
Similar Compounds
4-(Bromoethynyl)benzene: Lacks the diazonium group but shares the bromoethynyl substitution.
4-(Ethynyl)benzene-1-diazonium: Similar structure but without the bromine atom.
特性
CAS番号 |
919791-64-3 |
|---|---|
分子式 |
C8H4BrN2+ |
分子量 |
208.03 g/mol |
IUPAC名 |
4-(2-bromoethynyl)benzenediazonium |
InChI |
InChI=1S/C8H4BrN2/c9-6-5-7-1-3-8(11-10)4-2-7/h1-4H/q+1 |
InChIキー |
ARLNZEBCTNQWIV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C#CBr)[N+]#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


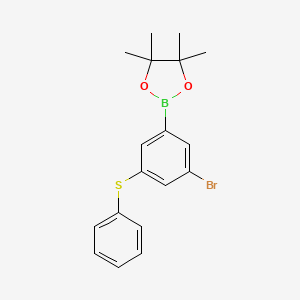
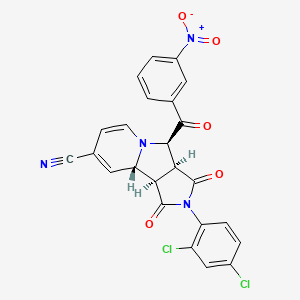
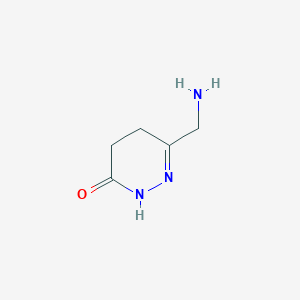
![N-{[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetyl}glycyl-N-(3-hydroxypropyl)-L-valinamide](/img/structure/B12632398.png)
![(7-methoxy-1H-indol-3-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetic acid](/img/structure/B12632407.png)
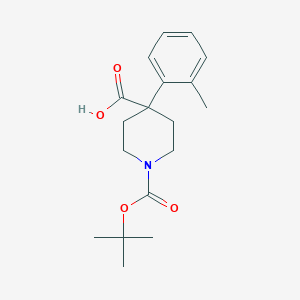
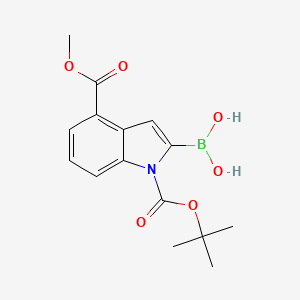
![3-(3-bromo-4-fluorophenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12632428.png)
![(6S)-6-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B12632439.png)
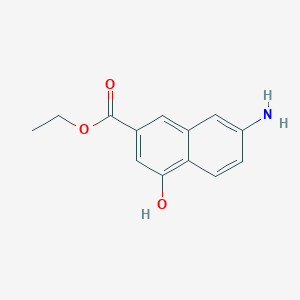
![2-Chloro-3-hydroxy-4-(propylaminomethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one;hydrochloride](/img/structure/B12632453.png)
![chlororuthenium(1+);[(1S,2S)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-methylsulfonylazanide](/img/structure/B12632461.png)
